molecular formula C25H29N9O9S2 B3339146 Cefoperazone A CAS No. 73240-07-0

Cefoperazone A

Cat. No.: B3339146
CAS No.: 73240-07-0
M. Wt: 663.7 g/mol
InChI Key: INTHBPQCBGDFRH-VWDLYUFVSA-N
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Description

Cefoperazone A is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various bacterial infections, including those caused by Pseudomonas aeruginosa. This compound is particularly effective in treating respiratory, urinary tract, skin, and female genital tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefoperazone A involves several steps. One common method includes the reaction of cefoperazone acid with a sodium salt forming agent in the presence of a solvent. The reaction mixture is then crystallized to obtain cefoperazone sodium . Another method involves the use of a stereo mass transfer tower plate technology to prepare a recovered solvent, which is then used in the production of cefoperazone sodium and sulbactam sodium products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process includes the preparation of cefoperazone acid, followed by its conversion to cefoperazone sodium through crystallization and purification steps. The final product is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Cefoperazone A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the chemical structure of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield derivatives with modified side chains .

Scientific Research Applications

Cefoperazone A has numerous scientific research applications, including:

Mechanism of Action

Cefoperazone A exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts the cell wall structure, leading to cell lysis and death. This compound is stable to many beta-lactamases produced by gram-negative bacteria, enhancing its effectiveness against resistant strains .

Comparison with Similar Compounds

Similar Compounds

    Ceftriaxone: Another third-generation cephalosporin with a broad spectrum of activity.

    Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.

    Cefotaxime: Used to treat a variety of bacterial infections, including those caused by gram-negative bacteria.

Uniqueness of Cefoperazone A

This compound is unique due to its high stability against beta-lactamases and its effectiveness in treating infections caused by Pseudomonas aeruginosa. Its broad-spectrum activity and ability to target resistant bacterial strains make it a valuable antibiotic in clinical settings .

Properties

IUPAC Name

(6R,7R)-7-[[2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O9S2/c1-3-33(20(38)23(41)42)9-8-26-24(43)28-15(12-4-6-14(35)7-5-12)18(36)27-16-19(37)34-17(22(39)40)13(10-44-21(16)34)11-45-25-29-30-31-32(25)2/h4-7,15-16,21,35H,3,8-11H2,1-2H3,(H,27,36)(H,39,40)(H,41,42)(H2,26,28,43)/t15?,16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTHBPQCBGDFRH-VWDLYUFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223471
Record name Cefoperazone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73240-07-0
Record name Cefoperazone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoperazone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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